REACTION_CXSMILES
|
[CH3:1][Mg]Cl.[C:4]([C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([F:15])[CH:8]=1)(=[O:6])[CH3:5]>C1COCC1>[F:15][C:9]1[CH:8]=[C:7]([C:4]([OH:6])([CH3:1])[CH3:5])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12]
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Name
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CeCl3
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Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
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C[Mg]Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC(=C(C#N)C=C1)F
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirred at 0° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
Stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with 2N acetic acid
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
ADDITION
|
Details
|
The mixture was poured into 200 mL water
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×200 mL)
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Type
|
WASH
|
Details
|
washed with water (2×40 mL), brine (1×40 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
CUSTOM
|
Details
|
was then chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluted with 50% ethyl acetate/50% hexanes
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |